2-Ethoxy-5-fluoro-4-iodopyridine
Description
2-Ethoxy-5-fluoro-4-iodopyridine is a halogenated pyridine derivative featuring an ethoxy group at position 2, fluorine at position 5, and iodine at position 2.
Properties
Molecular Formula |
C7H7FINO |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
2-ethoxy-5-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H7FINO/c1-2-11-7-3-6(9)5(8)4-10-7/h3-4H,2H2,1H3 |
InChI Key |
NDNOCGVEMPKDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluoro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the selective halogenation of pyridine to introduce the iodine atom, followed by the introduction of the ethoxy and fluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Nucleophilic Aromatic Substitution: The fluoro group can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the iodine atom.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-ethoxy-5-fluoro-4-phenylpyridine.
Scientific Research Applications
2-Ethoxy-5-fluoro-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluoro-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy, fluoro, and iodo groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical properties of 2-Ethoxy-5-fluoro-4-iodopyridine and its analogs, inferred from evidence:
*Estimated molecular weight based on formula.
Analysis of Substituent Effects
Halogen vs. Ethoxy at Position 2
- Chloro (e.g., 5-Chloro-2-fluoro-4-iodopyridine ): Chlorine’s electronegativity increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, ethoxy groups may improve solubility in polar solvents due to their electron-donating nature.
- Fluoro (e.g., 2-Fluoro-5-iodopyridine ): Fluorine’s small size and strong C-F bond enhance metabolic stability, making it common in pharmaceuticals. Ethoxy’s bulkiness could sterically hinder certain reactions.
Iodine at Position 4
- Iodine’s large atomic radius facilitates nucleophilic aromatic substitution or halogen exchange. For example, 5-Chloro-2-fluoro-4-iodopyridine has a boiling point of 251°C, likely influenced by iodine’s polarizability.
Methyl vs. Fluoro at Position 6
- 2-Chloro-4-iodo-6-methylpyridine includes a methyl group, which increases lipophilicity compared to fluorine. Methyl groups are less reactive but can stabilize intermediates in synthesis.
Research and Application Insights
- Pharmaceutical Relevance: Complex derivatives in patents (e.g., EP 4 056 588 A1 ) highlight pyridine scaffolds with fluoro and iodo substituents as kinase inhibitors or anticancer agents. Ethoxy groups could modulate target binding affinity.
- Synthetic Utility: The iodine substituent in this compound may serve as a site for further functionalization, similar to 5-Chloro-2-fluoro-4-iodopyridine’s use in palladium-catalyzed couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
